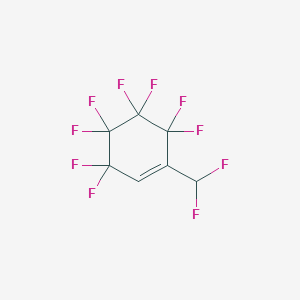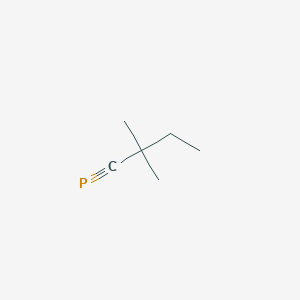
Phosphine, (2,2-dimethylbutylidyne)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, (2,2-dimethylbutylidyne)-, also known by its molecular formula C6H11P, is a tertiary phosphine compound. It is characterized by the presence of a phosphorus atom bonded to a 2,2-dimethylbutylidyne group. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Phosphine, (2,2-dimethylbutylidyne)-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications where large quantities of the compound are required .
化学反応の分析
Types of Reactions
Phosphine, (2,2-dimethylbutylidyne)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, Grignard reagents, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .
科学的研究の応用
Phosphine, (2,2-dimethylbutylidyne)-, has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Phosphine, (2,2-dimethylbutylidyne)-, involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to the metal, stabilizing the transition state and facilitating the reaction. This coordination chemistry is central to its role in catalysis and other applications .
類似化合物との比較
Similar Compounds
Similar compounds to Phosphine, (2,2-dimethylbutylidyne)-, include other tertiary phosphines such as:
- Triphenylphosphine
- Tris(2-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
Phosphine, (2,2-dimethylbutylidyne)-, is unique due to its specific structural features, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other tertiary phosphines may not be able to achieve .
特性
CAS番号 |
117972-60-8 |
|---|---|
分子式 |
C6H11P |
分子量 |
114.13 g/mol |
IUPAC名 |
2,2-dimethylbutylidynephosphane |
InChI |
InChI=1S/C6H11P/c1-4-6(2,3)5-7/h4H2,1-3H3 |
InChIキー |
IRDYYPMWRYWLSY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C#P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




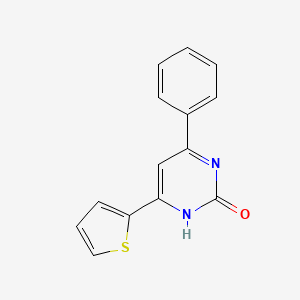
![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
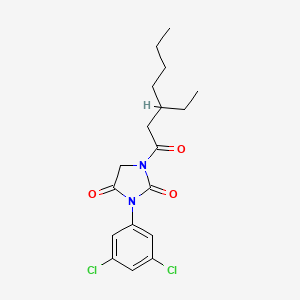
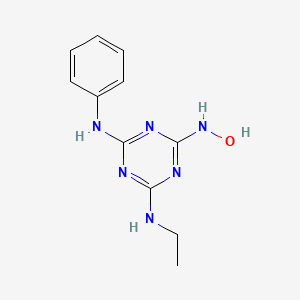
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)
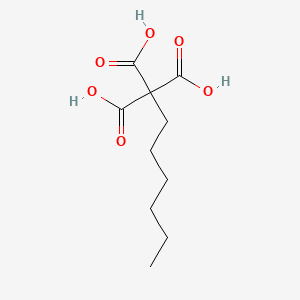
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)
